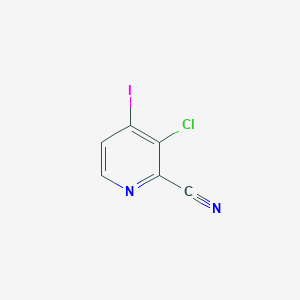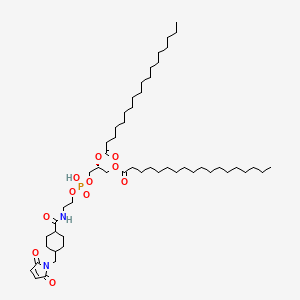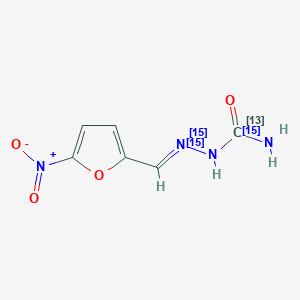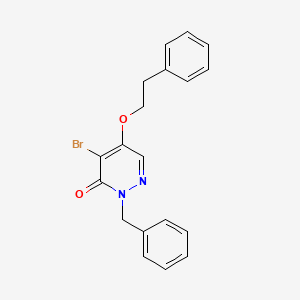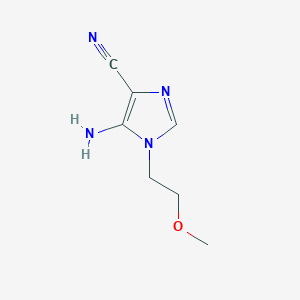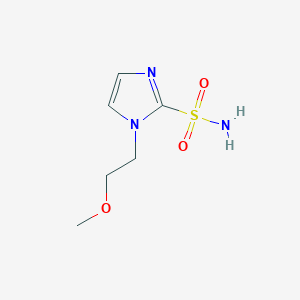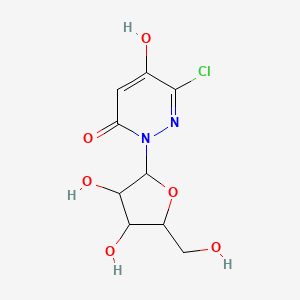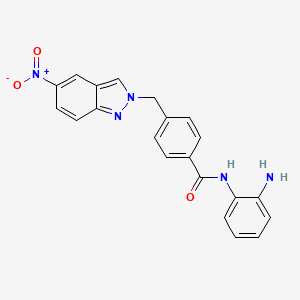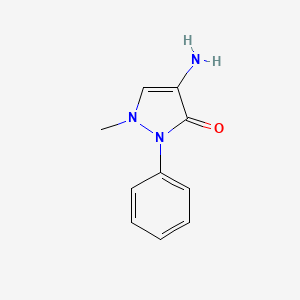
4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common reagents include hydrazine hydrate, phenylhydrazine, and methyl acetoacetate. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: The amino group and phenyl ring can participate in substitution reactions, leading to a variety of substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones.
Aplicaciones Científicas De Investigación
4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as inflammation, cell proliferation, and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazolone core.
Metamizole: An analgesic and antipyretic drug also based on the pyrazolone structure.
Uniqueness
4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
Propiedades
Número CAS |
61341-50-2 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-amino-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-12-7-9(11)10(14)13(12)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
Clave InChI |
HZWZRQCXFNQFIZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)N1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


